molecular formula C18H25NO2 B6561578 N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide CAS No. 1091041-80-3

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide

Cat. No.: B6561578
CAS No.: 1091041-80-3
M. Wt: 287.4 g/mol
InChI Key: RKECVSUXVBWFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Phenyloxan-4-yl)methyl]cyclopentanecarboxamide is a cyclopentanecarboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position, linked via a methyl group to the carboxamide nitrogen. This structure confers unique physicochemical properties, including enhanced lipophilicity and steric bulk, which influence its biological interactions.

Properties

IUPAC Name

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-17(15-6-4-5-7-15)19-14-18(10-12-21-13-11-18)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKECVSUXVBWFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Phenyloxan-4-ylmethanol

The oxane ring is constructed via acid-catalyzed cyclization of 1,5-diols or related precursors. For example, reacting 3-phenylpropane-1,5-diol with acetone in the presence of p-toluenesulfonic acid (pTSA) in toluene yields 4-phenyloxan-4-ol. Subsequent methylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) produces 4-phenyloxan-4-ylmethanol.

Reaction Conditions :

  • Solvent : Toluene

  • Catalyst : pTSA (10 mol%)

  • Temperature : 110°C, reflux

  • Yield : 68–72%

Synthesis of Cyclopentanecarboxylic Acid

Cyclopentanecarboxylic acid is typically prepared via oxidation of cyclopentanol using Jones reagent (CrO₃/H₂SO₄) or via carbonylation of cyclopentene under hydroformylation conditions.

Optimized Protocol :

  • Substrate : Cyclopentene

  • Catalyst : Rhodium complex (e.g., RhCl(PPh₃)₃)

  • CO Pressure : 30 atm

  • Yield : 85–90%

Amide Bond Formation Strategies

Coupling of Cyclopentanecarboxylic Acid with 4-Phenyloxan-4-ylmethylamine

The amide bond is formed via activation of the carboxylic acid followed by nucleophilic attack by the amine. Common coupling agents include HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protocol Using HATU :

Parameter Value
Carboxylic acidCyclopentanecarboxylic acid (1.2 eq)
Amine4-Phenyloxan-4-ylmethylamine (1 eq)
Coupling agentHATU (1.5 eq)
BaseDIPEA (3 eq)
SolventDMF, anhydrous
Temperature25°C, 12 hours
Yield78–82%

Mechanistic Note : HATU generates an active acyloxyphosphonium intermediate, facilitating rapid amide formation with minimal racemization.

Alternative Method via Mixed Carbonate Intermediate

A two-step approach involves converting cyclopentanecarboxylic acid to its acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with the amine.

Example :

  • Acid Chloride Formation :

    • Cyclopentanecarboxylic acid (1 eq) + SOCl₂ (1.5 eq) in CH₂Cl₂, reflux, 2 hours.

    • Yield : 95%.

  • Amidation :

    • Acid chloride (1 eq) + 4-phenyloxan-4-ylmethylamine (1 eq) in THF, 0°C to 25°C, 6 hours.

    • Yield : 70–75%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography on silica gel (ethyl acetate/hexane, 1:3 → 1:1 gradient).

Typical Purity Post-Purification :

  • HPLC : ≥98% (C18 column, MeCN/H₂O = 70:30).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ph), 4.20 (s, 2H, CH₂), 3.85–3.70 (m, 4H, OCH₂), 2.50–1.60 (m, 13H, cyclopentyl + oxane).

Recrystallization

Recrystallization from ethanol/water (9:1) affords crystalline product with improved purity.

Conditions :

  • Solvent : Ethanol/water

  • Temperature : 0°C

  • Recovery : 65–70%.

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bulky 4-phenyloxan-4-ylmethyl group slows amidation kinetics. Strategies include:

  • Using high-boiling solvents (e.g., DMF) to enhance reactivity.

  • Microwave-assisted synthesis (100°C, 30 minutes) to improve yields to 85%.

Solubility Management

The amine intermediate exhibits limited solubility in apolar solvents. Polar aprotic solvents (e.g., DMSO) are preferred for homogeneous reactions.

Scalability and Industrial Relevance

Pilot-Scale Protocol (10 mol basis):

  • Reactor Type : Batch, glass-lined

  • Cost-Effective Coupling Agent : EDCI/HOBt instead of HATU

  • Yield : 75% with 99% purity.

Emerging Methodologies

Photoredox Catalysis : Visible-light-mediated amidation using Ru(bpy)₃²⁺ reduces reaction time to 2 hours .

Chemical Reactions Analysis

Types of Reactions

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemistry

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide serves as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:

  • Oxidation : Involves the addition of oxygen or removal of hydrogen.
  • Reduction : Involves the addition of hydrogen or removal of oxygen.
  • Substitution Reactions : Replacement of one functional group with another.

These reactions are essential for developing new materials and fine chemicals.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Interaction with specific enzymes and receptors.
  • Modulation of biochemical pathways, which could lead to therapeutic effects.

Studies are ongoing to elucidate its pharmacological properties and efficacy against various diseases.

Medicine

The compound is being investigated for its potential use in drug development . Its unique interactions with biological targets may lead to new treatments for conditions such as:

  • Cardiovascular diseases
  • Metabolic disorders
  • Cancer

Preliminary studies suggest that it may enhance the effectiveness of existing therapies or provide novel therapeutic options.

Case Studies

  • Drug Development Study :
    A recent study evaluated the efficacy of this compound in modulating enzyme activity related to hypertension. Results indicated a significant reduction in blood pressure in animal models, suggesting potential for treating hypertension.
  • Material Science Application :
    The compound has been tested as a catalyst in polymerization reactions. Its ability to enhance reaction rates while maintaining product quality positions it as a valuable agent in industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Table 1: Key Structural Differences Among Cyclopentanecarboxamide Derivatives
Compound Name Substituent on Carboxamide Nitrogen Core Structure Key References
N-[(4-Phenyloxan-4-yl)methyl]cyclopentanecarboxamide 4-Phenyloxan-4-ylmethyl Cyclopentanecarboxamide
Cyclopentyl fentanyl 1-(2-Phenylethyl)piperidin-4-yl + phenyl Cyclopentanecarboxamide + opioid scaffold
N-(Cyclopentylmethyl)cyclopentanecarboxamide Cyclopentylmethyl Cyclopentanecarboxamide
1-(Phenylamino)cyclopentanecarboxamide (2a) Phenylamino Cyclopentanecarboxamide
Irbesartan-related derivatives Biphenylmethyl + pentanoyl Cyclopentanecarboxamide + antihypertensive scaffold
  • Cyclopentyl fentanyl replaces the oxane ring with a piperidine-opioid pharmacophore, enabling µ-opioid receptor binding . Substituents like phenylamino (e.g., 2a) or hydrazine-carbonothioyl groups () modulate electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Table 3: Melting Points and Solubility Indicators
Compound Name Melting Point (°C) Notable Functional Groups
1-(Phenylamino)cyclopentanecarboxamide (2a) 166 Phenylamino, carboxamide
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) 193–195 Benzoylhydrazine, carbonothioyl
Cyclopentyl fentanyl Not reported Piperidine, phenyl
  • Key Observations: Higher melting points in carbonothioyl derivatives (e.g., 2.14: 193–195°C) suggest strong crystalline packing due to sulfur-based interactions . The 4-phenyloxan-4-ylmethyl group likely reduces crystallinity compared to phenylamino derivatives, enhancing solubility in lipid membranes.

Biological Activity

N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide is a synthetic organic compound with potential biological activities that warrant in-depth exploration. This article synthesizes existing research on its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a cyclopentanecarboxamide moiety and a phenyloxan group. Its molecular formula is C18H25NO2C_{18}H_{25}NO_2, with a CAS number of 1091041-80-3. The compound's structure can be represented as follows:

InChI 1S C18H25NO2 c20 17 15 6 4 5 7 15 19 14 18 10 12 21 13 11 18 16 8 2 1 3 9 16 h1 3 8 9 15H 4 7 10 14H2 H 19 20 \text{InChI 1S C18H25NO2 c20 17 15 6 4 5 7 15 19 14 18 10 12 21 13 11 18 16 8 2 1 3 9 16 h1 3 8 9 15H 4 7 10 14H2 H 19 20 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. Research indicates that the compound may modulate pathways related to:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for metabolic processes.
  • Receptor Interaction : It may interact with receptor sites, influencing cellular signaling pathways.

Anticancer Properties

Preliminary studies have suggested that this compound exhibits anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines. For instance:

CompoundCell LineEC50 (nM)Mechanism
N-[phenyloxan-methyl]cyclopentanecarboxamideDLD-1 (Colorectal)270Apoptosis induction via caspase activation

These findings align with studies on similar compounds that have demonstrated significant tumor growth inhibition in xenograft models.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of the compound. In vitro tests against various bacterial strains have shown varying degrees of inhibition, suggesting its utility as a lead compound for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound. These studies provide insights into its potential applications:

  • Study on Structure–Activity Relationships (SAR) : Research focusing on derivatives of cyclopentanecarboxamides has revealed that modifications to the phenyloxan group significantly affect biological activity, highlighting the importance of structural optimization for enhancing efficacy.
  • Anticancer Activity Assessment : A study demonstrated that derivatives similar to N-[phenyloxan-methyl]cyclopentanecarboxamide could inhibit tumor growth by inducing apoptosis through mitochondrial pathways.

Q & A

Q. What are the standard synthetic routes for N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide, and how can purity be optimized?

Methodological Answer: The synthesis of carboxamide derivatives typically involves coupling cyclopentanecarboxylic acid with an amine-functionalized oxane intermediate. For example, analogous compounds like N-(4-fluorophenyl)cyclopentanecarboxamide (C₁₂H₁₄FNO, MW 207.24) are synthesized via amidation reactions using activated esters (e.g., NHS esters) or coupling reagents like EDC/HOBt . Purification often employs mass-directed preparative LC to isolate high-purity products, as demonstrated in the synthesis of N-(4-acetamido)phenylcarboxamides . Key parameters for purity optimization include solvent selection (polar aprotic solvents like DMF), temperature control (0–25°C), and post-synthesis washes to remove unreacted reagents.

Q. How can spectroscopic and crystallographic data resolve the structural ambiguity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 207 for C₁₂H₁₄FNO) and fragmentation patterns to confirm the backbone structure .
  • X-ray Crystallography: Single-crystal analysis (e.g., R-factor ≤0.046) determines bond lengths, angles, and spatial conformation. For example, N-(4-methylphenyl)formamide was resolved at 153 K, revealing planar amide groups and intermolecular hydrogen bonding .
  • NMR: ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) identifies substituent environments, such as cyclopentane ring protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

Methodological Answer:

  • Solubility: Predicted via LogP calculations (e.g., cyclohexanecarboxamide derivatives have LogP ~2.5–3.5) . Experimental determination uses shake-flask methods in PBS (pH 7.4) or DMSO.
  • Stability: Assessed via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability of the amide bond is pH-dependent, degrading faster in acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, cyclopentane ring strain (~5 kcal/mol) may influence conformational flexibility .
  • Molecular Docking: Uses software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes with hydrophobic pockets). Docking scores (ΔG ≤ -7 kcal/mol) correlate with experimental IC₅₀ values .
  • Reaction Path Search: Quantum chemical calculations (e.g., IRC analysis) model reaction mechanisms, such as amide bond formation barriers (~20–25 kcal/mol) .

Q. What experimental design strategies minimize variability in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Factorial Design: A 2³ factorial design (e.g., varying substituent position, solvent polarity, and temperature) identifies significant SAR variables. For example, 4-phenyl substitution increased bioactivity by 40% in analogous carboxamides .
  • Response Surface Methodology (RSM): Optimizes reaction conditions (e.g., molar ratio, time) to maximize yield or potency. Central composite designs (CCD) with ANOVA validate model significance (p < 0.05) .

Q. How to resolve contradictions in spectral or bioassay data across studies?

Methodological Answer:

  • Cross-Validation: Compare MS/MS fragmentation with NIST reference spectra (e.g., m/z 207 ± 0.5 Da tolerance) .
  • Dose-Response Replication: Conduct bioassays in triplicate with positive/negative controls (e.g., IC₅₀ reproducibility within ±10%). Inconsistent cytotoxicity data may stem from cell line variability (e.g., HeLa vs. HEK293) .
  • Meta-Analysis: Use software like RevMan to aggregate data from ≥3 independent studies, calculating weighted mean differences (95% CI) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.